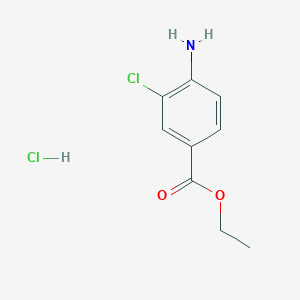

ethyl4-amino-3-chlorobenzoatehydrochloride

Description

Contextual Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In the realm of modern organic synthesis, compounds like ethyl 4-amino-3-chlorobenzoate serve as versatile scaffolds for the construction of more complex molecular architectures. The presence of multiple functional groups—an amino group, a chloro substituent, and an ethyl ester—provides several reaction sites for further chemical modifications. This multi-functionality allows for the introduction of diverse structural motifs, a crucial aspect in the generation of compound libraries for high-throughput screening in drug discovery. nih.gov

Overview of Research Trajectories for Aryl Aminocarboxylic Acid Esters

Research into aryl aminocarboxylic acid esters, the broader class to which ethyl 4-amino-3-chlorobenzoate belongs, has followed several key trajectories. A significant focus has been on the development of efficient and sustainable synthetic methodologies. Traditional esterification methods are continually being refined to improve yields, reduce reaction times, and employ more environmentally benign reagents and conditions. researchgate.net

Furthermore, there is a growing interest in the functionalization of the aromatic ring of these esters to create a diverse range of derivatives. This includes the introduction of various substituents to probe structure-activity relationships (SAR) in medicinal chemistry. The aim is to systematically modify the chemical structure to optimize biological activity and pharmacokinetic profiles. nih.gov Recent research has also explored the application of these esters in materials science, for example, in the synthesis of polymers and dyes.

Academic Relevance of Halogen Substitution Patterns in Aminobenzoate Scaffolds

The academic relevance of halogen substitution patterns in aminobenzoate scaffolds is rooted in the fundamental principles of physical organic chemistry and their impact on molecular properties and reactivity. The position and nature of the halogen substituent can have a profound effect on the electronic distribution within the molecule. For instance, the chlorine atom in ethyl 4-amino-3-chlorobenzoate, being ortho to the amino group and meta to the ester, exerts specific inductive and resonance effects that can influence the basicity of the amine and the reactivity of the aromatic ring towards electrophilic substitution.

Studies in this area often involve a combination of experimental and computational approaches to understand how different substitution patterns affect properties such as pKa, dipole moment, and spectroscopic characteristics. nih.gov This knowledge is crucial for the rational design of molecules with desired chemical and biological properties. For example, understanding the effect of halogen position on binding affinity can guide the development of more potent and selective enzyme inhibitors or receptor ligands. nih.gov

Physicochemical and Spectroscopic Data of Ethyl 4-amino-3-chlorobenzoate

| Property | Value | Source |

| CAS Number | 82765-44-4 | bldpharm.com |

| Molecular Formula | C₉H₁₀ClNO₂ | nih.gov |

| Molecular Weight | 199.63 g/mol | nih.gov |

Spectroscopic Data

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectral data for the related compound, ethyl 4-aminobenzoate (B8803810), shows characteristic peaks for the aromatic protons, the -CH₂- of the ethyl group, and the -CH₃ of the ethyl group. The presence of the chlorine atom in ethyl 4-amino-3-chlorobenzoate would be expected to shift the positions of the aromatic proton signals. |

| ¹³C NMR | For the parent compound, ethyl 4-aminobenzoate, characteristic signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The chloro-substituent in ethyl 4-amino-3-chlorobenzoate would influence the chemical shifts of the aromatic carbons. spectrabase.com |

| Infrared (IR) | The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and C-Cl stretching, as well as bands associated with the aromatic ring. |

| Mass Spectrometry | The mass spectrum of a monochlorinated compound is characterized by the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

Note: Detailed, specific spectral data for ethyl 4-amino-3-chlorobenzoate hydrochloride can be obtained from suppliers such as BLD Pharm. bldpharm.com

Synthesis of Halogenated Aminobenzoate Analogues

The synthesis of ethyl 4-amino-3-chlorobenzoate typically involves a multi-step process starting from a readily available precursor. A common strategy is the esterification of the corresponding carboxylic acid, 4-amino-3-chlorobenzoic acid.

A general and widely used method for the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) and its analogues is the Fischer esterification of the corresponding para-aminobenzoic acid. researchgate.net This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

For the synthesis of the chlorinated analogue, a plausible route would involve the following key steps:

Nitration of a suitable chlorinated benzoic acid derivative: This would introduce a nitro group, which can later be reduced to the amino group.

Esterification: The carboxylic acid is converted to its ethyl ester.

Reduction of the nitro group: The nitro group is reduced to a primary amine to yield the final product.

An alternative approach could involve the direct chlorination of ethyl 4-aminobenzoate. However, this may lead to a mixture of products and require careful control of reaction conditions to achieve the desired regioselectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-amino-3-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMDBDSZCIGUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Amino 3 Chlorobenzoate Hydrochloride

Comprehensive Synthesis of Ethyl 4-amino-3-chlorobenzoate

The formation of the core molecule, ethyl 4-amino-3-chlorobenzoate, can be approached through several synthetic routes, each with distinct strategies for introducing the required functional groups—amino, chloro, and ethyl ester—onto the benzene (B151609) ring.

Regioselective Halogenation Strategies of Benzoate (B1203000) Esters

Achieving the specific 3-chloro substitution pattern on a 4-aminobenzoate (B8803810) scaffold requires careful regioselective control. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Direct chlorination of ethyl 4-aminobenzoate is often avoided as it can lead to multiple products, including dichlorination. researchgate.net

A more controlled strategy involves the use of a protecting group for the amine. The synthesis can begin with ethyl 4-aminobenzoate (Benzocaine), where the highly activating amino group is first protected, commonly as an acetamide (N-acetyl group). This N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. With the para position already occupied by the ester group, electrophilic chlorination is directed to the ortho position (C-3). The subsequent removal of the acetyl group through hydrolysis yields the desired ethyl 4-amino-3-chlorobenzoate.

Typical Reaction Scheme:

Protection: Ethyl 4-aminobenzoate is reacted with acetic anhydride to form ethyl 4-(acetylamino)benzoate.

Chlorination: The protected compound is then chlorinated using a suitable agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 3-position.

Deprotection: The N-acetyl group is removed by acid or base hydrolysis to regenerate the free amine, yielding the final product.

Amination Techniques: Catalytic Reduction of Nitro Precursors

An alternative and widely used approach is to introduce the amino group at a late stage of the synthesis by reducing a nitro group precursor. This route begins with a molecule that already contains the desired chloro and ester functionalities. A common starting material is 4-chloro-3-nitrobenzoic acid, which is first esterified and then the nitro group is reduced.

The key step is the reduction of the nitro group in a compound like ethyl 3-chloro-4-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate. Catalytic hydrogenation is a highly efficient method for this transformation. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Various catalytic systems can be employed for this reduction, each with its own advantages in terms of reaction conditions and selectivity.

| Catalyst/Reagent | Solvent | Typical Conditions | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol, or Ethyl Acetate | Hydrogen gas (H₂), room temperature and pressure | Highly efficient, clean reaction with water as the only byproduct. |

| Platinum(IV) oxide (PtO₂) | Ethanol | Hydrogen gas (H₂), room temperature and pressure | A convenient and effective catalyst for laboratory-scale reductions. orgsyn.org |

| Indium powder / Ammonium (B1175870) chloride | Aqueous Ethanol | Reflux | Allows the reaction to be performed in aqueous solution, considered environmentally friendly. |

| Tin(II) chloride (SnCl₂) / HCl | Ethanol | Reflux | A classic method for nitro group reduction, though it requires stoichiometric amounts of the metal salt. |

The reduction of ethyl 3-chloro-4-nitrobenzoate with hydrogen and a palladium catalyst is a clean and effective method for producing ethyl 4-amino-3-chlorobenzoate in high yield.

Direct Functionalization Approaches on Benzoic Acid Derivatives

This synthetic strategy focuses on beginning with a benzoic acid molecule that already possesses the desired amino and chloro substituents, namely 4-amino-3-chlorobenzoic acid. This approach simplifies the synthetic sequence by consolidating the regiochemical challenges into the synthesis of the starting acid. Once 4-amino-3-chlorobenzoic acid is obtained, the final step is the formation of the ethyl ester. This method is direct and efficient if the starting acid is readily available.

Esterification Protocols for Ethyl Benzoate Formation

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. The most common method for this transformation on an industrial and laboratory scale is the Fischer-Speier esterification, often referred to as Fischer esterification. organic-chemistry.orgtcu.edu This reaction involves treating the carboxylic acid (in this case, 4-amino-3-chlorobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govresearchgate.netquora.com

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is used, or the water generated during the reaction is removed. tcu.edunih.gov

Mechanism of Fischer Esterification:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. organic-chemistry.orgtcu.edu

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated (often by a molecule of the alcohol acting as a base) to regenerate the acid catalyst and yield the final ester product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Type |

|---|---|---|---|

| 4-amino-3-chlorobenzoic acid | Ethanol | H₂SO₄ or HCl | Fischer-Speier Esterification |

Synthesis of the Hydrochloride Salt Form

Once the free base, ethyl 4-amino-3-chlorobenzoate, has been synthesized and purified, it is converted into its hydrochloride salt. This is often done to improve the compound's stability and solubility in aqueous media.

Acid-Base Reaction Mechanisms for Amine Protonation

The formation of the hydrochloride salt is a classic acid-base reaction. The amino group (-NH₂) on the benzene ring is basic due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl) is a strong acid.

When ethyl 4-amino-3-chlorobenzoate is treated with hydrochloric acid, the nitrogen atom's lone pair acts as a Lewis base and accepts a proton (H⁺) from the HCl molecule. youtube.comspectroscopyonline.com This process is known as protonation.

Mechanism:

The lone pair of electrons on the nitrogen of the amino group attacks the hydrogen atom of the hydrochloric acid molecule.

The hydrogen-chlorine bond in HCl breaks, with the electron pair moving to the chlorine atom, forming a chloride ion (Cl⁻).

A new nitrogen-hydrogen bond is formed, resulting in a positively charged ammonium cation (-NH₃⁺). youtube.com

The resulting ammonium cation and the chloride anion are held together by an ionic bond, forming the ethyl 4-amino-3-chlorobenzoate hydrochloride salt. spectroscopyonline.com

This reaction effectively converts the neutral, covalent amine into an ionic salt. spectroscopyonline.com

Optimization of Crystallization and Purification Techniques for Hydrochloride Salts

The isolation of ethyl 4-amino-3-chlorobenzoate hydrochloride in a highly pure, crystalline form is a critical final step in its synthesis. The optimization of crystallization and purification is paramount for ensuring the compound meets stringent quality specifications, as the physical properties, stability, and purity are dictated by the crystalline structure. The primary technique for purification of amine hydrochloride salts is recrystallization, which relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures.

The ideal solvent for recrystallization should exhibit high solubility for ethyl 4-amino-3-chlorobenzoate hydrochloride at an elevated temperature and low solubility at a reduced temperature, typically near ambient or sub-ambient conditions. This temperature-dependent solubility gradient facilitates the dissolution of the crude product upon heating and its subsequent precipitation as purified crystals upon cooling, leaving impurities behind in the mother liquor. For amine hydrochlorides, which are ionic salts, polar protic solvents are often effective. rochester.edugoogleapis.com

A systematic approach to solvent selection involves screening a variety of solvents with different polarities and functional groups. The selection is guided by the principle of "like dissolves like," but empirical testing is essential. Common solvents for the crystallization of amine salts include alcohols (such as ethanol, methanol, and isopropanol), water, or mixtures thereof. googleapis.compitt.edu In some cases, an anti-solvent technique is employed, where the hydrochloride salt is dissolved in a minimal amount of a good solvent, and a miscible solvent in which the salt is insoluble (an anti-solvent) is gradually added to induce crystallization. rochester.edupitt.edu

Research Findings on Solvent Systems

Systematic studies on the crystallization of aromatic amine hydrochlorides focus on achieving a balance between yield and purity. The choice of solvent directly impacts crystal habit, size distribution, and purity. For ethyl 4-amino-3-chlorobenzoate hydrochloride, a hypothetical solvent screening process would evaluate solubility at both boiling and ambient temperatures to determine the potential yield from recrystallization.

Interactive Table: Solvent Screening for Recrystallization

The following interactive table presents hypothetical data from a solvent screening study for the recrystallization of ethyl 4-amino-3-chlorobenzoate hydrochloride. The quality of crystals is assessed based on their morphology and the exclusion of visible impurities.

| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Theoretical Yield (%) | Observed Crystal Quality |

| Isopropanol | 1.2 | 15.5 | 92.3 | Well-defined needles |

| Ethanol | 2.5 | 18.0 | 86.1 | Small plates |

| Methanol | 5.1 | 25.0 | 79.6 | Fine powder |

| Water | 8.0 | 30.0 | 73.3 | Hydrated clumps |

| Acetone | 0.5 | 1.5 | 66.7 | Poor, oily |

| Isopropanol/Hexane (9:1) | 0.8 | 14.0 | 94.3 | Large, prismatic crystals |

Based on these illustrative findings, an isopropanol/hexane mixture appears to be a superior system, offering a high theoretical yield and producing large, high-quality crystals, which are easier to filter and wash.

Impact of Process Parameters on Crystal Purity

Beyond solvent selection, several process parameters must be optimized to maximize purity and control crystal size.

Cooling Rate: The rate at which the saturated solution is cooled significantly affects the crystal size and purity. Slow, controlled cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Conversely, rapid cooling can lead to the formation of smaller crystals and the inclusion of impurities from the mother liquor.

Agitation: Stirring during crystallization can influence crystal size distribution and prevent the formation of large agglomerates. However, excessive agitation can lead to secondary nucleation, resulting in a smaller average crystal size.

pH Control: Maintaining an acidic environment is crucial. The presence of excess hydrogen chloride can suppress the deprotonation of the amine hydrochloride, ensuring it remains in its salt form and preventing the precipitation of the free base. google.com The use of anhydrous HCl, either as a gas or a solution in an anhydrous solvent like isopropanol or diethyl ether, is often preferred to avoid the formation of hydrates. reddit.com

Interactive Table: Effect of Cooling Profile on Purity and Crystal Size

This table illustrates the typical effect of the cooling rate on the final product characteristics for a given solvent system.

| Cooling Profile | Average Crystal Size (µm) | Purity (%) | Comments |

| Rapid Cooling (Crash) | 50-100 | 98.5 | High nucleation rate, potential for impurity trapping. |

| Linear Cooling (10°C/hr) | 200-300 | 99.5 | Good balance of size and purity. |

| Slow Cooling (2°C/hr) | 400-600 | >99.8 | Favors crystal growth over nucleation, leading to larger, purer crystals. |

| Natural Convection | Variable | 99.2 | Uncontrolled, leads to a wide size distribution. |

Advanced Purification Techniques

For instances where standard recrystallization does not yield the desired purity, alternative or supplementary methods can be employed. One such historical method for primary aromatic amine hydrohalides involves vaporization or sublimation in the presence of an excess of the corresponding hydrogen halide gas. google.com This process can effectively separate the desired salt from non-volatile impurities. The amine hydrohalide is heated to generate an appreciable vapor pressure, and the vapor is then condensed in a cooler zone to form a pure product, preventing decomposition that might occur in an inert atmosphere. google.com

Ultimately, the optimal purification strategy for ethyl 4-amino-3-chlorobenzoate hydrochloride involves a multi-parameter optimization of solvent, temperature profile, pH, and agitation to consistently produce a product with high purity and desired physical characteristics.

Elucidation of Chemical Reactivity and Derivatization Pathways

Transformations Involving the Aromatic Amino Group

The presence of the primary aromatic amino group, ortho to a chlorine atom and para to an ethyl ester group, governs a significant portion of the reactivity of ethyl 4-amino-3-chlorobenzoate. The electronic effects of these substituents, along with the basicity of the amino group (as the hydrochloride salt), influence the course and outcome of various organic reactions.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The amino group of ethyl 4-amino-3-chlorobenzoate can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrochloric acid liberated during the reaction. For instance, the acylation of aminobenzoic acids can be achieved using an amino acid, which is first converted to a mixed anhydride with ethyl chloroformate in the presence of N-methylmorpholine. The resulting anhydride then reacts with the aminobenzoic acid, often in the presence of a strong acid catalyst like p-toluenesulfonic acid, to yield the acylated product. google.com This general methodology can be applied to ethyl 4-amino-3-chlorobenzoate to introduce a variety of acyl groups.

Alkylation of the amino group leads to the formation of secondary and tertiary amines. While direct N-alkylation of primary aromatic amines can sometimes be challenging due to the potential for multiple alkylations and side reactions, specific methodologies can be employed. For example, related compounds like ethyl 3-methyl-4-aminobenzoate are used in the synthesis of more complex molecules, indicating that the amino group is accessible for derivatization. nih.gov

A summary of representative acylation and alkylation reactions is presented below:

| Reactant 1 | Reactant 2 | Product Type |

| Ethyl 4-amino-3-chlorobenzoate | Acyl Chloride/Anhydride | N-Acyl Amide |

| Ethyl 4-amino-3-chlorobenzoate | Alkyl Halide | N-Alkyl Amine |

Diazotization and Azo Coupling Reactions for Chromophore Synthesis

The primary aromatic amino group of ethyl 4-amino-3-chlorobenzoate is amenable to diazotization, a reaction that converts it into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

These diazonium salts are highly reactive towards electron-rich aromatic compounds, such as phenols and naphthols, in a process known as azo coupling. This reaction leads to the formation of azo compounds, which are often highly colored and are used as dyes and pigments. For example, the diazotized form of ethyl 3-amino-1H-pyrazole-4-carboxylate readily couples with 2-naphthol and 8-hydroxyquinoline in an alkaline ethanolic solution to produce the corresponding azo dyes. researchgate.net A similar approach can be employed with ethyl 4-amino-3-chlorobenzoate to synthesize a variety of chromophoric structures.

The general scheme for the synthesis of an azo dye from ethyl 4-amino-3-chlorobenzoate is as follows:

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Diazotization | Ethyl 4-amino-3-chlorobenzoate, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Ethyl 3-chloro-4-diazoniumbenzoate chloride |

| 2. Azo Coupling | Ethyl 3-chloro-4-diazoniumbenzoate chloride, Electron-rich aromatic compound (e.g., a phenol or naphthol) | Alkaline medium | Azo dye |

Condensation Reactions Leading to Schiff Bases and Imine Structures

The amino group of ethyl 4-amino-3-chlorobenzoate can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

For instance, a series of Schiff bases have been synthesized from ethyl-4-aminobenzoate and various aromatic aldehydes by refluxing the reactants in absolute ethanol (B145695) with a few drops of glacial acetic acid. asianpubs.org The resulting imines are characterized by the presence of the C=N double bond. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and the properties of the resulting Schiff base. The synthesis of Schiff bases from 2-amino-4-chlorobenzoic acid and 3-ethoxysalicylaldehyde has also been reported, indicating that the presence of a chloro substituent does not hinder this transformation.

The general reaction for the formation of a Schiff base is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ethyl 4-amino-3-chlorobenzoate | Aromatic Aldehyde | Glacial Acetic Acid | Ethyl 4-((arylidene)amino)-3-chlorobenzoate |

Cyclocondensation Reactions for Fused Heterocyclic Ring Systems

The bifunctional nature of ethyl 4-amino-3-chlorobenzoate, possessing both an amino group and a reactive aromatic ring, allows it to be a precursor for the synthesis of fused heterocyclic ring systems. These reactions often involve condensation with a second bifunctional molecule, leading to the formation of a new ring fused to the benzene (B151609) ring.

While specific examples starting directly from ethyl 4-amino-3-chlorobenzoate are not prevalent in the provided search results, analogous reactions with related aminobenzoates suggest potential pathways. For example, derivatives of 2-aminobenzothiazole can be used to synthesize various heterocyclic compounds. alayen.edu.iq

Reactions at the Ester Moiety

The ethyl ester group of ethyl 4-amino-3-chlorobenzoate provides another site for chemical modification, primarily through transesterification.

Transesterification Processes for Diverse Alkyl Ester Formation

Transesterification is a process where the ethyl group of the ester is exchanged for another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For the transesterification of aminobenzoate esters, this process can be used to introduce different ester functionalities, potentially altering the physical and chemical properties of the molecule.

A patented process describes the transesterification of ethyl 4-aminobenzoate (B8803810) with a diol in the presence of a catalyst to form polyesteramides. google.com This indicates that the ester group is susceptible to nucleophilic attack by other alcohols, leading to the displacement of ethanol. This process can be adapted to use various other alcohols, such as methanol, propanol, or benzyl alcohol, to generate a library of different esters of 4-amino-3-chlorobenzoic acid.

The general transesterification reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Ethyl 4-amino-3-chlorobenzoate | Alcohol (R-OH) | Acid or Base | Alkyl 4-amino-3-chlorobenzoate | Ethanol |

Hydrazinolysis and Amidation for Hydrazide and Amide Derivatives

The ethyl ester and amino groups of ethyl 4-amino-3-chlorobenzoate hydrochloride are amenable to derivatization through hydrazinolysis and amidation, respectively. These reactions provide routes to important intermediates such as hydrazides and amides, which are valuable synthons in medicinal chemistry and materials science.

Hydrazinolysis: The reaction of ethyl 4-amino-3-chlorobenzoate with hydrazine (B178648) hydrate (B1144303) is a standard method for the synthesis of 4-amino-3-chlorobenzohydrazide. This transformation is analogous to the well-established conversion of ethyl 4-chlorobenzoate to 4-chlorobenzohydrazide. tandfonline.comambeed.comwikipedia.orgwikipedia.orgorganic-chemistry.org The reaction typically involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the corresponding hydrazide. The reaction of the related ethyl-4-aminobenzoate with hydrazine hydrate to yield 4-aminobenzohydrazide (B1664622) proceeds via a nucleophilic substitution mechanism at the ester carbonyl group. researchgate.net

Table 1: Hydrazinolysis of Ethyl Benzoate (B1203000) Derivatives

| Starting Material | Reagent | Product |

| Ethyl 4-chlorobenzoate | Hydrazine hydrate | 4-Chlorobenzohydrazide |

| Ethyl 4-amino-3-chlorobenzoate | Hydrazine hydrate | 4-Amino-3-chlorobenzohydrazide |

| Ethyl 4-aminobenzoate | Hydrazine hydrate | 4-Aminobenzohydrazide |

Amidation: The formation of amide derivatives from ethyl 4-amino-3-chlorobenzoate can be achieved through various methods. While direct amidation of the ester with an amine is possible, it often requires harsh conditions. A more common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable activating agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). nih.govlibretexts.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

Alternatively, direct catalytic amidation methods have been developed that can convert carboxylic acids and amines to amides, often under milder conditions. researchgate.netlibretexts.orgrsc.orgacs.orglibretexts.org While not specifically documented for ethyl 4-amino-3-chlorobenzoate, these modern catalytic approaches represent a potential pathway for its conversion to amide derivatives after initial hydrolysis.

Reactivity of the Aromatic Halogen (Chloro) Substituent

The chloro substituent on the aromatic ring of ethyl 4-amino-3-chlorobenzoate hydrochloride is a key site for further functionalization. Its reactivity is influenced by the electronic effects of the amino and ester groups. The chloro group can be displaced via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the derivatization of ethyl 4-amino-3-chlorobenzoate. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group (in this case, the chloro atom) is crucial for activating the ring towards nucleophilic attack. tandfonline.comlibretexts.orgmdpi.comyoutube.comyoutube.com In the case of ethyl 4-amino-3-chlorobenzoate, the ester group in the para position acts as a moderate electron-withdrawing group, which can facilitate SNAr. However, the amino group in the ortho position is an electron-donating group, which generally deactivates the ring for this type of reaction. The protonation of the amino group in the hydrochloride salt mitigates this deactivating effect to some extent by reducing its electron-donating ability.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.comyoutube.com For 3-chloro-4-aminobenzoate derivatives, the viability of SNAr would depend on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles would be required to overcome the potentially moderate activation of the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a significant avenue for the derivatization of ethyl 4-amino-3-chlorobenzoate. researchgate.netacs.org The chloro substituent can serve as a handle for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgnih.govresearchgate.net This reaction is widely used for the formation of biaryl structures. For ethyl 4-amino-3-chlorobenzoate, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 3-position by reacting it with a suitable boronic acid or boronic ester. The presence of the amino group, particularly when unprotected, can sometimes interfere with the catalytic cycle, but appropriate choice of catalyst, ligands, and reaction conditions can often overcome this challenge. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be utilized to introduce an alkenyl substituent at the 3-position of the ethyl 4-amino-3-chlorobenzoate ring. The success of the Heck reaction is dependent on the nature of the alkene and the catalytic system.

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology could be applied to ethyl 4-amino-3-chlorobenzoate to introduce an alkynyl moiety at the 3-position. Such a transformation would yield a highly functionalized product that can undergo further synthetic manipulations.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-amino-3-chlorobenzoate

| Reaction | Coupling Partner | Resulting C-C Bond | Product Type |

| Suzuki Coupling | Arylboronic acid | C(sp²)-C(sp²) | Biaryl derivative |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Arylalkyne |

Intramolecular Cyclization and Ring-Forming Reactions for Complex Architectures

The strategic placement of functional groups in derivatives of ethyl 4-amino-3-chlorobenzoate can enable intramolecular cyclization reactions, leading to the formation of complex heterocyclic architectures. These ring-forming reactions are a cornerstone of synthetic organic chemistry for the construction of novel molecular scaffolds. nih.govnih.gov

For instance, if the amino group at the 4-position and a substituent introduced at the 3-position (via SNAr or cross-coupling) contain appropriate reactive functionalities, intramolecular cyclization can be induced. An example would be the introduction of a group containing a carbonyl or a similar electrophilic center at the 3-position, which could then react with the ortho-amino group to form a fused heterocyclic ring system.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for ethyl 4-amino-3-chlorobenzoate hydrochloride are not available in the public domain. Structural assignment based on experimental chemical shifts, coupling constants, and signal integration for this particular salt cannot be provided.

Detailed tables of ¹H and ¹³C NMR chemical shifts cannot be generated without experimental data.

No information regarding 2D NMR studies (COSY, HSQC, HMBC) for ethyl 4-amino-3-chlorobenzoate hydrochloride has been found. Therefore, an analysis of proton-proton and proton-carbon correlations to confirm the molecular structure is not possible.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis for Functional Group Identification

An experimental FT-IR spectrum for ethyl 4-amino-3-chlorobenzoate hydrochloride is not available. The characteristic vibrational frequencies for the functional groups (such as the ammonium (B1175870) salt, ester carbonyl, C-Cl, and aromatic C-H bonds) of this specific compound have not been reported.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

While the molecular formula (C9H10ClNO2) and monoisotopic mass (199.040006 Da) can be calculated for the free base chemspider.com, specific high-resolution mass spectrometry data and fragmentation patterns for ethyl 4-amino-3-chlorobenzoate hydrochloride are not documented in available literature. This information is crucial for confirming the elemental composition and elucidating the structure of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Experimental UV-Vis absorption data for ethyl 4-amino-3-chlorobenzoate hydrochloride, which would provide information about the electronic transitions within the molecule, is not available. Studies on related compounds like ethyl 4-aminobenzoate (B8803810) have been conducted, but these results are not directly transferable. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

There is no published X-ray crystallographic data for ethyl 4-amino-3-chlorobenzoate hydrochloride. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state, including intermolecular interactions, cannot be provided. For comparison, crystal structure analysis has been performed on the related compound, ethyl 4-amino-3-methylbenzoate. nih.gov

Due to the highly specific nature of the request, a comprehensive search for crystallographic and spectroscopic data for "ethyl 4-amino-3-chlorobenzoate hydrochloride" was conducted. The search included scientific databases and scholarly articles.

Unfortunately, no publicly available crystallographic studies for "ethyl 4-amino-3-chlorobenzoate hydrochloride" could be located. This means that specific details regarding its crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and precise conformational analysis, including torsional angles, are not available in published scientific literature.

The strict adherence to the provided outline, which is centered on these specific advanced structural characterization studies, cannot be fulfilled without access to the primary crystallographic data. Generating content for the requested sections would require speculation, which would violate the core instruction for a scientifically accurate and authoritative article.

Therefore, it is not possible to generate the requested article focusing solely on the advanced spectroscopic and structural characterization of "ethyl 4-amino-3-chlorobenzoate hydrochloride" as the foundational research data is not available.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, researchers can predict the geometry, electronic properties, and reactivity of ethyl 4-amino-3-chlorobenzoate hydrochloride. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform calculations. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For substituted aminobenzoates, the distribution and energy of these frontier orbitals are influenced by the substituent groups on the benzene (B151609) ring. researchgate.netchemrevlett.com The electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and ester (-COOEt) groups modulate the electron density distribution across the molecule.

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This analysis provides insights into the stability arising from electron delocalization from occupied to unoccupied orbitals. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify regions of the molecule that are rich or deficient in electrons. researchgate.net These sites indicate likely areas for electrophilic and nucleophilic attack, thus predicting the molecule's reactive behavior. researchgate.net

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT provides information on a molecule's static, optimized geometry, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational space over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape.

For ethyl 4-amino-3-chlorobenzoate hydrochloride, MD simulations can elucidate the rotational freedom around key single bonds, such as the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the amino group. By simulating the molecule in a solvent (like water) at a specific temperature, a realistic ensemble of conformations can be generated. This exploration is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. The simulations can reveal the most stable or frequently adopted conformations, which are often the most relevant for its chemical and biological activity.

Table 2: Typical Parameters for an MD Simulation

| Parameter | Example Setting | Purpose |

|---|---|---|

| Force Field | AMBER, GROMACS | Defines the potential energy function of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment. |

| Temperature | 298 K (25 °C) | Simulates conditions at or near room temperature. |

| Simulation Time | 100-200 nanoseconds | Duration of the simulation to ensure adequate sampling of conformational space. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Related to Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. aidic.it These models establish a mathematical relationship between a set of molecular descriptors and a specific physicochemical property. researchgate.netnih.gov For ethyl 4-amino-3-chlorobenzoate hydrochloride and its analogs, QSPR models can be developed to predict attributes related to reactivity, such as reaction rates or equilibrium constants.

The development of a QSPR model involves several steps:

Data Set Collection: A series of structurally similar compounds with known experimental values for the property of interest is gathered.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.netnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the most relevant descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. aidic.it

For predicting reactivity, relevant descriptors might include electronic properties calculated from DFT (like HOMO/LUMO energies), steric parameters, and descriptors quantifying the charge distribution.

Spectroscopic Property Prediction through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to confirm the structure and identity of a compound. researchgate.net By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of ethyl 4-amino-3-chlorobenzoate hydrochloride. The calculated wavenumbers often show good agreement with experimental spectra after applying a scaling factor to account for systematic errors in the theoretical method. researchgate.net This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the C=O stretch of the ester, the N-H stretches of the amino group, and the C-Cl stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Comparing the predicted chemical shifts with experimental data is a powerful method for structural elucidation and confirmation. The accuracy of these predictions provides a strong link between the computed molecular structure and the experimentally observed properties.

Table 4: Comparison of Predicted and Representative Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Representative Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | 3400 - 3500 |

| N-H Symmetric Stretch | ~3360 | 3300 - 3400 |

| C-H Aromatic Stretch | ~3070 | 3050 - 3150 |

| C=O Ester Stretch | ~1715 | 1700 - 1725 |

| C-O Ester Stretch | ~1280 | 1250 - 1300 |

Note: Predicted values are hypothetical and based on typical results for similar compounds. Experimental ranges are general for the specified functional groups.

Role As a Versatile Building Block in Complex Organic Synthesis

A Gateway to Diverse Heterocyclic Systems

The reactivity of the amino and ester groups, coupled with the influence of the chloro substituent on the aromatic ring, makes ethyl 4-amino-3-chlorobenzoate hydrochloride an ideal starting material for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The synthesis of pyrazole and pyrazoline derivatives often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. Ethyl 4-amino-3-chlorobenzoate can be readily converted into the corresponding hydrazide, 4-amino-3-chlorobenzohydrazide, by reaction with hydrazine hydrate (B1144303). researchgate.netorientjchem.org This hydrazide serves as a key intermediate for the synthesis of pyrazoles.

For instance, the reaction of 4-aminobenzohydrazide (B1664622) with ethyl acetoacetate (B1235776) in ethanol (B145695) leads to the formation of a pyrazole derivative. researchgate.net This reaction proceeds through a condensation reaction followed by cyclization. While this specific example utilizes the non-chlorinated analog, the methodology is applicable to the 3-chloro substituted counterpart.

Pyrazolines can be synthesized through the cyclocondensation of chalcones with hydrazine hydrate. dergipark.org.trnih.gov Chalcones are α,β-unsaturated ketones that can be prepared from the corresponding acetophenone. Thus, a plausible synthetic route to pyrazolines from ethyl 4-amino-3-chlorobenzoate would involve its conversion to 4-amino-3-chloroacetophenone, followed by a Claisen-Schmidt condensation with an appropriate aldehyde to form the chalcone, and subsequent reaction with hydrazine hydrate to yield the pyrazoline ring system. dergipark.org.tr

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 4-Aminobenzohydrazide | Ethyl acetoacetate | Pyrazole derivative | researchgate.net |

| Chalcone | Hydrazine hydrate | Pyrazoline derivative | dergipark.org.trnih.gov |

Construction of Oxadiazole Systems

Ethyl 4-amino-3-chlorobenzoate ester is a direct precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The general strategy involves the conversion of the ethyl ester to the corresponding hydrazide, which then undergoes cyclization with various reagents.

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, the hydrazide can react with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon acidification and subsequent cyclization yields a 1,3,4-oxadiazole-2-thione. orientjchem.org

A study focused on the synthesis of new derivatives of 4-amino-3-chloro benzoate (B1203000) ester reported the successful synthesis of 1,3,4-oxadiazole derivatives. nih.gov This highlights the direct utility of the title compound in accessing this important class of heterocycles.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Intermediate | Reagent | Product Type | Reference |

| 4-Amino-3-chlorobenzohydrazide | Carboxylic acid / POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

| 4-Amino-3-chlorobenzohydrazide | CS₂ / KOH | 1,3,4-Oxadiazole-2-thione | orientjchem.org |

Formation of Thiazole (B1198619) and Thiazolopyrimidine Derivatives

The synthesis of thiazole derivatives often utilizes the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org While a direct application of ethyl 4-amino-3-chlorobenzoate hydrochloride in this reaction is not straightforward, it can serve as a precursor to key intermediates. For example, the amino group can be diazotized and replaced with a bromine atom to yield an α-bromoester, a potential starting material for thiazole synthesis.

Thiazolopyrimidine derivatives can be synthesized from substituted pyrimidines. nih.gov A multicomponent Biginelli reaction of an aldehyde, ethyl acetoacetate, and thiourea (B124793) can afford a pyrimidine (B1678525) derivative. nih.gov This pyrimidine can then be further reacted to form the fused thiazolopyrimidine ring system. The aromatic aldehyde required for the initial Biginelli reaction could potentially be derived from ethyl 4-amino-3-chlorobenzoate.

A Scaffold for Novel Aromatic and Heteroaromatic Compounds

The substituted benzene (B151609) ring of ethyl 4-amino-3-chlorobenzoate hydrochloride provides a robust scaffold for the construction of more complex aromatic and heteroaromatic structures. The presence of multiple reaction sites allows for sequential modifications and the building of intricate molecular architectures.

The amino group can be readily diazotized and subjected to a variety of Sandmeyer reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups. This allows for the diversification of the aromatic core, which can then be further elaborated. For instance, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing handles for further synthetic transformations.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the existing substituents influencing the position of the incoming group. This allows for the controlled synthesis of polysubstituted aromatic compounds that can serve as key intermediates in the synthesis of novel materials and pharmaceuticals.

A Precursor in the Multistep Synthesis of Functional Materials and Specialty Chemicals

The versatility of ethyl 4-amino-3-chlorobenzoate hydrochloride extends to its use as a precursor in the multistep synthesis of functional materials and specialty chemicals. Its structural features can be incorporated into larger molecules designed to have specific electronic, optical, or biological properties.

An analogous compound, ethyl 4-amino-3-methylbenzoate, serves as a key intermediate in the synthesis of distamycin derivatives, which are known for their antitumor and antiviral properties. nih.gov This suggests that ethyl 4-amino-3-chlorobenzoate could similarly be utilized as a precursor for the synthesis of biologically active molecules. The chloro substituent can influence the electronic properties and bioavailability of the final compound.

The amino and ester functionalities also allow for the incorporation of this molecule into polymer backbones, leading to the development of functional polymers with tailored properties. For example, the amino group can react with diacyl chlorides to form polyamides, while the ester group can undergo transesterification to form polyesters. The presence of the chloro substituent can enhance the thermal stability and flame retardancy of the resulting polymers.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry in pharmaceutical development, providing powerful tools for the separation and quantification of ethyl 4-amino-3-chlorobenzoate hydrochloride and its related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of ethyl 4-amino-3-chlorobenzoate hydrochloride and for monitoring the progress of its synthesis. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

For purity assessment, the chromatogram of a sample is analyzed for the presence of any peaks other than the main peak corresponding to ethyl 4-amino-3-chlorobenzoate hydrochloride. The area of these impurity peaks relative to the main peak is used to calculate the purity of the sample. In reaction monitoring, small aliquots of the reaction mixture are periodically injected into the HPLC system to track the consumption of starting materials and the formation of the product and any by-products over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Table 1: Illustrative HPLC Purity Analysis Data for Ethyl 4-amino-3-chlorobenzoate Hydrochloride

| Component | Retention Time (min) | Peak Area | % Area |

| Impurity 1 | 2.5 | 1500 | 0.15 |

| Ethyl 4-amino-3-chlorobenzoate | 5.2 | 995000 | 99.50 |

| Impurity 2 | 7.8 | 3500 | 0.35 |

Note: This data is illustrative and serves as an example of typical HPLC output for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of impurities and the identification of metabolites of ethyl 4-amino-3-chlorobenzoate hydrochloride. The coupling of liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity. After separation by the LC system, the analyte is ionized, and the resulting ions are separated by the first mass analyzer (MS1). These ions are then fragmented, and the fragment ions are analyzed by the second mass analyzer (MS2). This process of multiple reaction monitoring (MRM) allows for the highly specific and sensitive quantification of the target compound, even in complex matrices.

In trace analysis, LC-MS/MS can detect and quantify impurities at levels far below what is achievable with HPLC-UV. For metabolite identification, biological samples (e.g., plasma, urine) are analyzed to detect compounds that have been structurally modified from the parent drug. The mass-to-charge ratio of the parent and fragment ions provides crucial information for elucidating the structure of these metabolites.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of volatile and thermally stable compounds. Since ethyl 4-amino-3-chlorobenzoate hydrochloride is not sufficiently volatile for direct GC analysis, derivatization is typically required. The amino and/or carboxylic acid ester groups can be derivatized to increase volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

After derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a flame ionization detector (FID) or a mass spectrometer. GC-MS provides mass spectra of the derivatives, which can be used for structural confirmation and identification of unknown impurities.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged species. For the analysis of ethyl 4-amino-3-chlorobenzoate hydrochloride, which is an aromatic amine, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.govresearchgate.netnih.gov In CZE, separation is achieved based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. The separation of aromatic amines by CE is influenced by factors such as the pH and concentration of the running buffer, the applied voltage, and the injection time. nih.govresearchgate.netnih.gov

The use of acidic buffer conditions (pH < 4) can be effective in separating aromatic amines. nih.gov The migration time of the analytes is related to their pKb values and the number of amino and acidic groups. nih.gov For enhanced sensitivity, CE can be coupled with mass spectrometry (CE-MS). bldpharm.com

Method Validation for Analytical Reliability (e.g., Linearity, Precision, Accuracy)

Validation of analytical methods is a critical step to ensure their reliability for their intended purpose. The validation process for a method used to analyze ethyl 4-amino-3-chlorobenzoate hydrochloride would typically involve the evaluation of several key parameters as per international guidelines. scispace.comelementlabsolutions.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally required. nih.gov

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. nih.gov

Table 2: Representative Method Validation Parameters for an HPLC Assay of an Aromatic Amine

| Parameter | Specification | Typical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

Note: This data is illustrative and represents typical validation results for a well-developed HPLC method for a compound similar to ethyl 4-amino-3-chlorobenzoate hydrochloride.

Future Research Perspectives and Emerging Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. For ethyl 4-amino-3-chlorobenzoate hydrochloride, this translates into developing processes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Future research will likely focus on biocatalytic and chemoenzymatic pathways. The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional nitro group reduction methods that often rely on heavy metal catalysts and harsh reaction conditions. nih.govresearchgate.netacs.org Similarly, lipase-catalyzed reactions could be explored for the esterification step under milder conditions. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies. mdpi.comresearchgate.net The development of biosynthetic pathways for aminobenzoic acid derivatives from simple carbon sources like glucose represents a long-term goal for sustainable production. mdpi.comresearchgate.net

Another promising avenue is the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher yields. nih.govrsc.orgacs.orgresearchgate.net For the synthesis of intermediates like ethyl 4-amino-3-chlorobenzoate, flow reactors can enable rapid optimization of reaction conditions and facilitate easier scale-up, while minimizing solvent usage and waste generation. nih.govrsc.org

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Routes |

|---|---|---|

| Catalysts | Often heavy metals (e.g., Pd, Pt) | Biocatalysts (e.g., nitroreductases, lipases), magnetically recoverable nanocatalysts |

| Reaction Conditions | High pressure, high temperature, hazardous solvents | Atmospheric pressure, room temperature, aqueous media, green solvents |

| Process Technology | Batch processing | Continuous flow chemistry |

| Environmental Impact | Higher waste generation, use of toxic reagents | Reduced waste, improved atom economy, use of renewable resources |

| Selectivity | Can be moderate, leading to byproducts | High chemoselectivity and enantioselectivity |

Application of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for improving the efficiency and selectivity of reactions involving ethyl 4-amino-3-chlorobenzoate hydrochloride.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for the further functionalization of this molecule. tib.euresearchgate.netresearchgate.net Future research will likely focus on developing more active and robust palladium catalysts that can operate at lower loadings and under milder conditions. The use of specialized ligands can also enhance the selectivity of these transformations, allowing for precise modification of the aromatic ring. researchgate.net

Nanocatalysis is another rapidly emerging field with significant potential. Nanoparticles of metals like palladium, copper, and gold exhibit unique catalytic properties due to their high surface-area-to-volume ratio. researchgate.netnih.govmdpi.comrsc.orgrsc.org These nanocatalysts can be employed in various C-C and C-N bond-forming reactions, offering high efficiency and the potential for easy recovery and reuse, particularly when immobilized on magnetic supports. researchgate.netrsc.org The application of such systems could streamline the synthesis of complex derivatives from ethyl 4-amino-3-chlorobenzoate.

Table 2: Overview of Advanced Catalytic Systems and Their Potential Applications

| Catalytic System | Type of Reaction | Potential Benefits |

|---|---|---|

| Advanced Palladium Catalysts | Cross-coupling (Suzuki, Heck, Buchwald-Hartwig), Aminocarbonylation | Higher yields, lower catalyst loading, milder reaction conditions, improved selectivity. researchgate.netresearchgate.net |

| Nanocatalysts (Pd, Cu, Au) | C-C and C-N bond formation, Coupling reactions | High catalytic activity, recyclability, ligand-free conditions, enhanced stability. researchgate.netnih.govmdpi.com |

| Biocatalysts (Enzymes) | Nitro reduction, esterification, amination | High selectivity, mild conditions, environmentally benign. nih.govmdpi.comnih.govnih.gov |

| Photoredox Catalysts | Decarboxylative radical reactions, C-H functionalization | Use of visible light as an energy source, novel reaction pathways. acs.orgacs.org |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

Beyond established synthetic routes, there is ongoing interest in discovering novel chemical transformations and understanding the underlying reaction mechanisms involving ethyl 4-amino-3-chlorobenzoate hydrochloride. This exploration can lead to the synthesis of new classes of compounds with unique properties.

One area of interest is the development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. tib.eu Such reactions are highly efficient and can be used to construct complex molecular architectures from simple starting materials like ethyl 4-amino-3-chlorobenzoate. Understanding the mechanisms of these complex transformations is key to optimizing their outcomes.

Furthermore, the unique electronic and steric properties of this molecule, with its electron-donating amino group and electron-withdrawing chloro and ester groups, make it an interesting substrate for studying reaction mechanisms. For instance, its behavior in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions could be explored in greater detail. The development of novel heterocyclic compounds from this precursor is also a promising research direction. mdpi.com

Integration into Materials Science for New Functional Materials Development

The functional groups present in ethyl 4-amino-3-chlorobenzoate hydrochloride—an aromatic amine, a halogen, and an ester—make it a versatile building block for the synthesis of new functional materials.

In polymer chemistry, this compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the chlorine atom offers a site for further post-polymerization modification, allowing for the fine-tuning of material properties. mdpi.comresearchgate.net Polymers derived from aminobenzoic acids have shown potential in a range of applications, including as adsorbents for environmental remediation and as materials with antimicrobial properties. mdpi.comnih.govnih.gov

The electropolymerization of aminobenzoic acid derivatives is another avenue for creating functional thin films. researchgate.netmdpi.com These films can be used in the development of chemical sensors, corrosion-resistant coatings, and electronic devices. The specific substitution pattern of ethyl 4-amino-3-chlorobenzoate could lead to polymers with unique electronic and morphological properties. researchgate.net Additionally, derivatives of this compound could find applications as functional dyes or as components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Table 3: Potential Applications in Materials Science

| Material Class | Potential Application | Key Features |

|---|---|---|

| Functional Polymers | Adsorbents, antimicrobial materials, high-performance plastics | Tunable properties via functional groups, potential for degradability. mdpi.commdpi.comnih.gov |

| Conducting Polymers | Chemical sensors, anti-corrosion coatings, organic electronics | Electrochemical activity, formation of thin films. researchgate.netmdpi.com |

| Functional Dyes | Textiles, imaging | Chromophoric properties derived from the aromatic structure. |

| Organic Electronics | OLEDs, organic photovoltaics | Potential for charge transport and light emission when incorporated into larger conjugated systems. |

Q & A

Q. What are the optimal conditions for synthesizing ethyl 4-amino-3-chlorobenzoate hydrochloride?

The synthesis involves a multi-step process, typically starting with the benzoic acid derivative. Key steps include:

- Chlorination and Amination : Controlled halogenation at the 3-position followed by amino group introduction at the 4-position. Temperature (0–5°C for exothermic steps) and pH (neutral to slightly basic) must be tightly regulated to avoid side reactions like over-chlorination or de-esterification .

- Esterification : Ethanol is used under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

- Hydrochloride Salt Formation : Reacting the free base with HCl gas in anhydrous ether enhances solubility and crystallinity .

Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and NMR (¹H/¹³C) to confirm intermediate purity .

Q. How can researchers characterize the purity and structure of this compound?

A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and ester/amine groups (δ 1.3–1.5 ppm for ethyl; δ 5.2–5.8 ppm for NH₂). ¹³C NMR confirms the carbonyl (C=O, ~168 ppm) and chlorine/amine substitutions .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (calculated m/z ≈ 244.6) and fragments (e.g., loss of HCl or ethyl group) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for pharmacological studies) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C). It is also soluble in polar solvents (DMSO, ethanol) but insoluble in non-polar solvents (hexane) .

- Stability : Store at –20°C in airtight, light-protected containers. Stability studies (40°C/75% RH for 4 weeks) show <2% degradation by HPLC. Avoid prolonged exposure to basic conditions (pH >8), which hydrolyze the ester .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis?

Regioselectivity in chlorination/amination is critical. Strategies include:

- Directed Ortho-Metalation : Use a directing group (e.g., ester) to position chlorine at the 3-site. Subsequent amination via Buchwald-Hartwig coupling ensures precise 4-position substitution .

- Protection/Deprotection : Temporarily protect the amino group (e.g., Boc) during chlorination to prevent unwanted N-chlorination .

Validation : DFT calculations (Gaussian 16) predict reaction pathways, while LC-MS/MS monitors intermediates .

Q. How should contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions : Variations in buffer pH (affects ionization) or reducing agents (e.g., DTT, which may degrade the compound) .

- Cell Line Differences : Test in multiple models (e.g., HEK293 vs. HepG2) to rule out cell-specific uptake or metabolism issues .

Resolution : Perform dose-response curves in triplicate, normalize data to positive controls (e.g., known inhibitors), and apply ANOVA with post-hoc Tukey tests .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

- Prodrug Design : Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to enhance oral bioavailability .

- Formulation : Use PEGylated nanoparticles (100–200 nm) for sustained release. Validate plasma stability via LC-MS over 24 hours .

- Metabolite Tracking : Administer ¹⁴C-labeled compound and analyze metabolites in urine/bile using radio-HPLC .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to identify binding modes. Focus on the chloro and amino groups’ roles in H-bonding/hydrophobic interactions .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and Hammett constants (σ) to correlate substituent effects with activity. Validate with leave-one-out cross-validation (R² >0.8) .

Q. What analytical methods resolve degradation products under stress conditions?

- Forced Degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and UV light (254 nm, 48h).

- HPLC-MS/MS : Identify major degradation products (e.g., hydrolyzed benzoic acid derivative) using a Q-TOF mass spectrometer. Fragment ions (m/z 122.1 for decarboxylated product) confirm structures .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood for powder handling .

- Spill Management : Neutralize with 10% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

- Regulatory Compliance : Classify as non-GHS hazardous but follow REACH guidelines for waste disposal (EC 1907/2006) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.